

Brecanavir in Structural Biology of HIV Protease: Application Notes and Protocols

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Compound of Interest

Compound Name: Brecanavir

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Introduction

Brecanavir (also known as GW640385) is a potent, second-generation non-peptidic protease inhibitor (PI) of the human immunodeficiency virus type 1 (HIV-1). Developed by GlaxoSmithKline, it demonstrated sub-nanomolar inhibitory activity against both wild-type and multi-drug resistant strains of HIV-1 in preclinical studies.[1] As a tyrosyl-based arylsulfonamide, its design was aimed at establishing robust interactions with the HIV-1 protease active site, particularly with the backbone of the enzyme, to overcome common resistance mutations.[2] Despite its promising antiviral profile, the clinical development of **Brecanavir** was discontinued due to formulation challenges.[3]

These application notes provide a summary of the available data on **Brecanavir**'s interaction with HIV-1 protease, offering valuable insights for the structural analysis of potent inhibitor binding and the design of next-generation antiretrovirals. Detailed protocols for the structural investigation of similar inhibitor-protease complexes are also presented.

Data Presentation

In Vitro Antiviral Activity of Brecanavir

The following tables summarize the in vitro efficacy of **Brecanavir** against wild-type and protease inhibitor-resistant HIV-1 isolates.

Parameter	Cell Line/Virus Strain	Value	Reference
EC50	MT-4 cells (HIV-1IIIB)	0.44 nM	[4]
MT-4 cells (HIV-1HXB2)	0.53 nM	[4]	
Human PBMCs (HIV-1IIIB)	0.2 nM	[4]	
Human PBMCs (HIV-1Ba-L)	0.42 nM	[4]	
IC50	Wild-type HIV-1	0.1 - 0.2 nM	[1]
Selectivity Index	MT-4 cells	>55,000	[4]

Table 1: In vitro activity of **Brecanavir** against wild-type HIV-1.

PI-Resistant Isolates	Brecanavir EC50 Fold-Change	Reference
80% of patient isolates	< 5-fold	[2][4]

Table 2: Activity of **Brecanavir** against clinical PI-resistant HIV-1 isolates.

Brecanavir demonstrated significantly greater in vitro potency compared to other protease inhibitors, including those from earlier generations and the more contemporary darunavir.[1]

Experimental Protocols

While a specific crystal structure of a **Brecanavir**-HIV-1 protease complex is not publicly available in the Protein Data Bank (PDB), the following protocols outline the general methodologies for expressing, purifying, and co-crystallizing HIV-1 protease with inhibitors of a similar class.

Expression and Purification of HIV-1 Protease

This protocol is adapted from established methods for obtaining high-purity HIV-1 protease for structural studies.

a. Gene Expression:

- The gene for HIV-1 protease (e.g., from the HXB2 strain) is typically cloned into an E. coli expression vector, such as pET-11a. To minimize autoproteolysis and improve stability, the protease gene may be mutated (e.g., Q7K, L33I, L63I). To prevent oxidation-mediated aggregation, cysteine residues can be replaced (e.g., C67A, C95A).
- The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
- Cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to an OD600 of 0.6-0.8.
- Protein expression is induced with isopropyl β -D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1.0 mM, followed by incubation for 3-4 hours.

b. Purification from Inclusion Bodies:

- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.
- Centrifuge the lysate to pellet the inclusion bodies.
- Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove cellular debris.
- Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea).
- Refold the denatured protease by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate pH 5.5, 5% glycerol, 1 mM EDTA, 1 mM DTT) at 4°C with gentle stirring.
- Concentrate the refolded protease and further purify it using size-exclusion chromatography.

Co-crystallization of HIV-1 Protease with an Inhibitor

This protocol describes the hanging-drop vapor diffusion method, a common technique for obtaining high-quality protein crystals.

a. Complex Formation:

- Incubate the purified and refolded HIV-1 protease with a 5- to 10-fold molar excess of the inhibitor (e.g., **Breacanavir**) dissolved in a suitable solvent like DMSO. The incubation should be carried out for at least one hour on ice to ensure complex formation.

b. Crystallization:

- Set up hanging drops by mixing 1-2 μL of the protease-inhibitor complex with an equal volume of a reservoir solution.
- A typical reservoir solution for HIV-1 protease crystallization contains a precipitant and a buffer. For example: 0.1 M sodium acetate pH 5.0-5.5, with 5-15% (w/v) polyethylene glycol (PEG) 8000 and 0.1-0.2 M NaCl.
- Seal the drops over the reservoir in a crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).
- Monitor the drops for crystal growth over several days to weeks.

X-ray Diffraction Data Collection and Structure Determination

a. Crystal Handling and Data Collection:

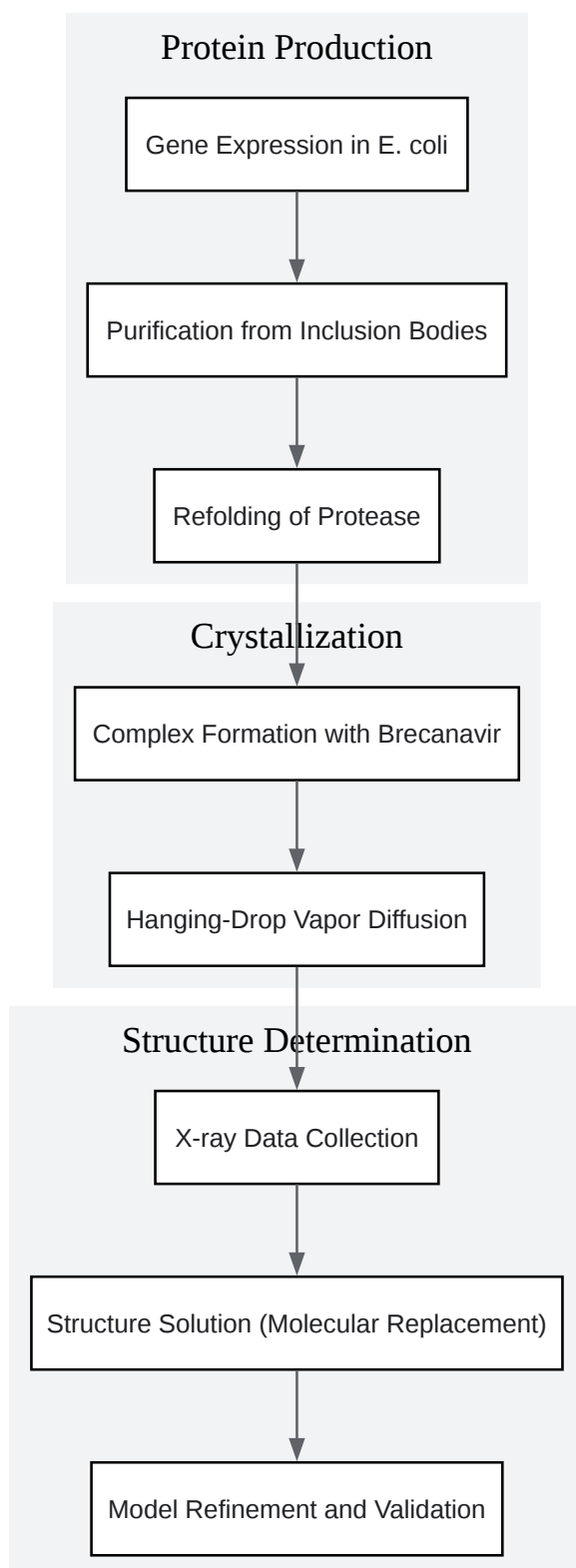
- Once suitable crystals are obtained, they are cryo-protected by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol).
- The crystals are then flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.

b. Structure Solution and Refinement:

- The diffraction data are processed and scaled.
- The structure is typically solved by molecular replacement using a previously determined structure of HIV-1 protease as a search model (e.g., PDB ID: 2BPW).[5]
- The inhibitor is then manually built into the electron density map in the active site.
- The model is refined using crystallographic refinement software, and the final structure is validated.

Visualizations

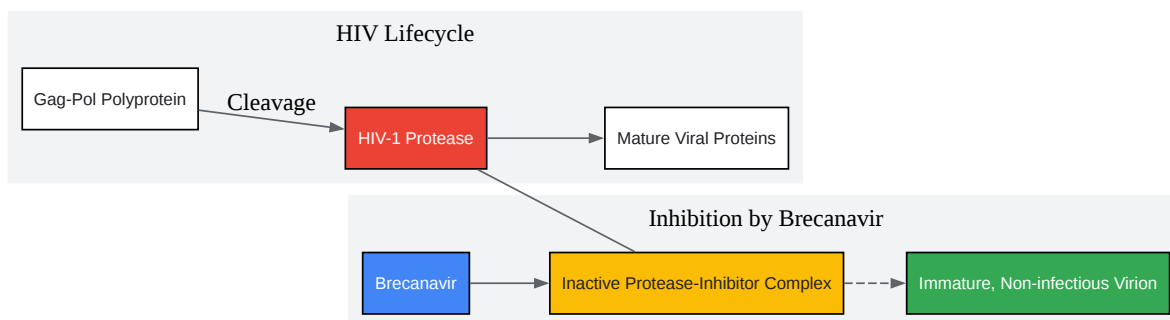
Experimental Workflow for Structural Analysis



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Workflow for the structural analysis of HIV-1 protease in complex with an inhibitor.

Brecanavir's Mechanism of Action



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Brecanavir inhibits HIV-1 protease, preventing the maturation of viral particles.

Conclusion

Brecanavir stands as a testament to the potential of structure-based drug design in developing highly potent HIV-1 protease inhibitors. Although its clinical journey was halted, the available data on its exceptional in vitro activity against a broad range of viral strains, including those resistant to other PIs, provides a valuable case study. The methodologies outlined here for the structural characterization of HIV-1 protease in complex with inhibitors are fundamental to the ongoing efforts to design novel therapeutics that can effectively combat the challenge of drug resistance in HIV treatment.

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